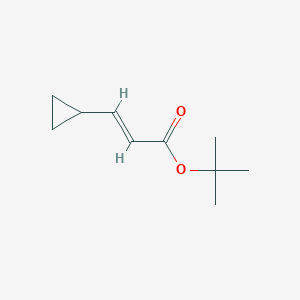

![molecular formula C13H13NO2 B2631907 (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid CAS No. 36856-34-5](/img/structure/B2631907.png)

(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid” is a complex organic compound. It contains a cyclopenta[b]indole scaffold, which is present in several bioactive natural products and pharmaceutically interesting compounds .

Synthesis Analysis

The synthesis of cyclopenta[b]indoles has been extensively explored via metal catalysis . Some of the prominent approaches include [3 + 2]-cycloaddition, Yonemitsu condensation, gold(I) catalysed Rautenstrauch rearrangement, bismuth(III) catalysed condensation, Nazarov cyclisation, Heck–Suzuki cascade, Fischer indole synthesis, indole electrophilic substitution reactions, [3,3]-sigmatropic rearrangement, Dieckmann condensation, vinylogous Michael addition/Friedel–Crafts reaction, enzymatic synthesis, etc .Chemical Reactions Analysis

The chemical reactions involving cyclopenta[b]indoles have been studied extensively. For example, a [Cp*RhCl 2] 2 -catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .科学的研究の応用

Microbial Catabolism and Plant Growth Regulation

A study on bacterial catabolism of indole-3-acetic acid (IAA) , a structurally related compound to (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid, reveals the existence of microorganisms capable of assimilating or degrading IAA. This process involves gene clusters (iac/iaa) that encode for the aerobic and anaerobic breakdown of IAA, potentially offering insights into biotechnological applications for managing IAA levels in various environments (Laird, Flores, & Leveau, 2020).

Auxin and Plant Development

Research on auxin and gibberellic acid's effects on algae growth highlights the significance of auxin (indole-acetic acid, IAA), in regulating plant development and growth. This study underscores the biological impact of auxin-related compounds on plant physiology, offering a perspective on how this compound might play a role in similar biological processes (Conrad, Saltman, & Eppley, 1959).

Industrial and Environmental Applications

A review focusing on organic acids in acidizing operations for both carbonate and sandstone formations emphasizes the utility of organic acids, including acetic acid derivatives, in industrial processes. This review offers insights into the advantages of using less corrosive alternatives to traditional acids for enhancing productivity in oil and gas operations, highlighting the potential industrial relevance of compounds similar to this compound (Alhamad, Alrashed, Al Munif, & Miskimins, 2020).

Wastewater Treatment and Environmental Contaminant Degradation

Studies on the degradation of environmental contaminants underscore the importance of advanced oxidation processes (AOPs) for treating compounds such as acetaminophen, leading to by-products including acetic acid. This research indicates the environmental relevance of understanding the degradation pathways and potential toxicities of by-products, offering a lens through which the environmental impact of related compounds can be assessed (Qutob, Hussein, Alamry, & Rafatullah, 2022).

特性

IUPAC Name |

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLJHJVOVQMKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)

![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)

![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)

![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)

![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)

![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)